molecular formula C18H18ClF3N4OS B2410462 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1251590-40-5

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2410462
CAS No.: 1251590-40-5
M. Wt: 430.87
InChI Key: MVNSJHWXBQEGFS-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with methoxyphenyl and aminocarbonyl groups.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N4OS/c19-13-5-4-12(18(20,21)22)10-14(13)24-16(27)11-28-17-23-7-6-15(25-17)26-8-2-1-3-9-26/h4-7,10H,1-3,8-9,11H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNSJHWXBQEGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the methoxyphenyl and aminocarbonyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The methoxy and amino groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine

In medicine, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly in the treatment of diseases where these targets are involved.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure can contribute to the design of advanced polymers, coatings, and other functional materials.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its interactions with specific molecular targets make it a versatile compound for scientific research and industrial applications.

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological applications of this compound, drawing on diverse research findings.

The compound has the following molecular structure:

  • Molecular Formula : C17H18ClF3N4OS
  • Molecular Weight : 431.86 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives related to this compound. For instance, compounds with similar structural motifs have shown significant activity against Mycobacterium tuberculosis and other pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 25 to 100 µg/mL, indicating moderate to strong antibacterial effects .

Antitubercular Activity

In a comparative study, several derivatives were tested for their antitubercular activity against M. tuberculosis H37Rv. The results indicated that compounds with specific substitutions exhibited better selectivity and bioavailability. For example, derivatives with a piperidine moiety showed enhanced DprE1 inhibition, a target for tuberculosis treatment, with MIC values as low as 25 µg/mL .

CompoundStructureMIC (µg/mL)Activity
7a-50Moderate
7g-25Strong
Reference Drug (Rifampicin)-10Strong

The proposed mechanism of action for compounds similar to this compound involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

Study 1: Synthesis and Evaluation

In a recent study published in MDPI, researchers synthesized various benzothiazole derivatives, including those structurally akin to our compound. The study found that these derivatives possessed promising antibacterial and antitubercular properties, with some achieving MIC values comparable to established antibiotics .

Study 2: Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to its target proteins. These studies suggest that the trifluoromethyl group enhances lipophilicity, aiding in membrane penetration and target interaction .

Q & A

Q. How can researchers investigate synergistic effects between this compound and existing therapeutics?

  • Methodological Answer :
  • Combination index (CI) analysis : Use the Chou-Talalay method to evaluate synergy in vitro (e.g., with cisplatin or paclitaxel) .
  • In vivo xenograft models : Administer subtherapeutic doses of both agents and monitor tumor regression via bioluminescence imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.